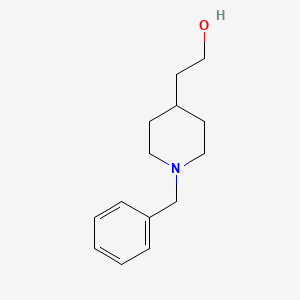

2-(1-Benzylpiperidin-4-yl)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-benzylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFPTWSKNJHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369335 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76876-70-5 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 1 Benzylpiperidin 4 Yl Ethanol and Its Analogues

Established Synthetic Routes to the 2-(1-Benzylpiperidin-4-yl)ethanol Scaffold

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key strategy for the synthesis of the target scaffold. This approach typically involves the reaction of 2-(piperidin-4-yl)ethanol with benzaldehyde in the presence of a reducing agent. The reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) organic-chemistry.org. This reagent is favored due to its mild nature and high selectivity for the reduction of iminium ions over other carbonyl functionalities organic-chemistry.org. The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) organic-chemistry.org. The presence of a catalytic amount of acetic acid can be beneficial, particularly when less reactive ketones are used, although it is often not necessary for reactions involving aldehydes scribd.com.

While a specific, detailed experimental procedure for the direct reductive amination of 2-(piperidin-4-yl)ethanol with benzaldehyde is not extensively documented in the reviewed literature, the general principles of this reaction are well-established. The stoichiometry typically involves a slight excess of the amine and the reducing agent relative to the aldehyde sciencemadness.org.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for iminium ions. Tolerates a wide range of functional groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective but toxic cyanide byproduct. |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Less selective; can reduce the starting aldehyde if not pre-formed imine. |

Alkylation and Cyclization Reactions

Another prominent strategy for the synthesis of this compound involves the N-alkylation of a pre-formed 2-(piperidin-4-yl)ethanol ring with a benzyl (B1604629) halide. This direct approach is a classical method for the formation of N-benzyl amines. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base serves to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Cyclization strategies such as the Dieckmann condensation can also be employed to form the piperidine (B6355638) ring. This intramolecular Claisen condensation of a suitably substituted amino-diester can generate a β-ketoester, which can then be further manipulated to introduce the desired ethanol side chain. Aza-Michael additions represent another class of cyclization reactions where an amine undergoes intramolecular conjugate addition to an α,β-unsaturated carbonyl system to form the piperidine ring utahtech.educommonorganicchemistry.comyoutube.commasterorganicchemistry.com.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and diversity-oriented approach to complex molecules. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been utilized in the synthesis of heterocyclic scaffolds nih.govmdpi.comresearchgate.netbeilstein-journals.orgnih.govorgsyn.org.

The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide mdpi.combeilstein-journals.orgorgsyn.org. In principle, a suitably chosen set of starting materials could be envisioned to construct a precursor that could be cyclized to the this compound scaffold. For instance, a bifunctional starting material containing both an amine and a hydroxyl group could potentially be employed.

The Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide wikipedia.orgnih.govresearchgate.netbroadinstitute.orgnih.gov. While direct synthesis of the target scaffold via a single Passerini reaction is not straightforward, it could be used to generate highly functionalized intermediates that can be further elaborated to the desired piperidine structure.

Although the direct application of Ugi or Passerini reactions for the synthesis of this compound is not explicitly detailed in the surveyed literature, the principles of these reactions suggest their potential utility in generating analogues and derivatives of this scaffold through combinatorial approaches.

Derivatization and Functionalization of this compound

Once the core scaffold of this compound is synthesized, further structural diversity can be introduced by modifying the terminal hydroxyl group of the ethanol side chain or by introducing substituents onto the benzyl moiety.

Modifications at the Ethanol Hydroxyl Group

The primary hydroxyl group of the ethanol side chain is a versatile functional handle for a variety of chemical transformations, including esterification and etherification.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride chemguide.co.uk. For instance, reaction with acetic anhydride in the presence of a base or an acid catalyst would yield the corresponding acetate ester chegg.com. The use of acid chlorides, such as benzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270), provides a highly efficient method for ester formation organic-chemistry.org.

Etherification: The Williamson ether synthesis is a classical and reliable method for the formation of ethers wikipedia.orgyoutube.commasterorganicchemistry.comkhanacademy.org. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to afford the ether wikipedia.orgyoutube.commasterorganicchemistry.comkhanacademy.org. Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases utahtech.edu.

Table 2: Representative Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Esterification | Acid chloride, Pyridine | Ester |

| Esterification | Acid anhydride, Base or Acid catalyst | Ester |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether |

Substitutions on the Benzyl Moiety

The benzyl group attached to the piperidine nitrogen also offers opportunities for structural modification. The synthesis of analogues with substituents on the aromatic ring of the benzyl group is a common strategy to explore structure-activity relationships.

This is typically achieved by starting with a substituted benzylamine or benzyl halide in the initial synthesis of the scaffold, as described in the reductive amination and alkylation sections. For example, reductive amination of 2-(piperidin-4-yl)ethanol with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) would lead to the corresponding 4-fluorobenzyl derivative. Similarly, N-alkylation with a substituted benzyl bromide (e.g., 2-methoxybenzyl bromide) would introduce the respective substituted benzyl group. A wide range of substituted benzylpiperidine derivatives have been synthesized using these approaches, incorporating electron-donating and electron-withdrawing groups at various positions on the aromatic ring unisi.it.

Alterations to the Piperidine Ring System

Modifications to the central piperidine ring of this compound are crucial for developing analogues with varied spatial arrangements and properties. These alterations can involve intramolecular cyclization reactions to create condensed or bridged systems, as well as dearomatization/cyclization strategies. mdpi.com For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization has been used to synthesize complex piperidine structures. mdpi.com Another approach involves intramolecular radical cyclization of 1,6-enynes, initiated by reagents like triethylborane, leading to polysubstituted alkylidene piperidines. mdpi.com

Key synthetic strategies for altering the piperidine ring include:

Intramolecular Cyclization: Creating new rings fused to the piperidine core. Methods include metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions. mdpi.com

Spirocyclization: Forming spiropiperidines, where a single atom is common to both rings.

Annulation Reactions: Building a new ring onto the existing piperidine structure, such as through [5 + 1] annulation methods. mdpi.com

Ring-Closing Metathesis: Utilizing ruthenium-catalyzed olefin metathesis to form the piperidine ring from acyclic precursors, a powerful tool for creating substituted piperidines. researchgate.net

These advanced synthetic methods allow for the creation of a diverse library of piperidine analogues, expanding the structural variety available for further chemical and biological investigation.

Formation of Amine, Amide, and Hydrazone Derivatives

The functional groups of this compound and its parent ketone, N-benzyl-4-piperidone, serve as versatile handles for derivatization into amines, amides, and hydrazones. These derivatives are explored for their unique chemical properties and biological activities.

Amine Derivatives: The hydroxyl group of the parent ethanol can be converted into an amino group through a series of chemical transformations. For example, activation of the alcohol with methanesulfonyl chloride, followed by substitution with an amine, can yield 4-(2-aminoethyl)piperidine scaffolds. nih.gov Reductive amination of the corresponding ketone (N-benzyl-4-piperidone) is another common method to introduce amine functionalities. mdpi.com

Amide Derivatives: Amides are readily synthesized from the parent compound. A series of N-(1-benzylpiperidin-4-yl)arylacetamides have been synthesized and evaluated for their binding properties at various biological targets. researchgate.net These are typically prepared by reacting N-benzyl-4-aminopiperidine with a suitable arylacetyl chloride or by coupling with an arylacetic acid using standard peptide coupling reagents.

Hydrazone Derivatives: Hydrazones are synthesized by the condensation reaction of a ketone with a hydrazine or hydrazide. researchgate.net Benzylpiperidine-derived hydrazones have been designed and synthesized, often by reacting N-benzyl-4-piperidone with various substituted hydrazides. researchgate.net This reaction is a cornerstone for creating diverse libraries of compounds, as a wide variety of hydrazides are commercially available or readily synthesized. researchgate.netnih.gov The resulting hydrazones contain a C=N-N linkage, which is a key structural feature responsible for their chemical and biological properties. researchgate.net

| Derivative Type | Starting Material | Key Reaction | Resulting Functional Group |

| Amine | This compound | Mesylation followed by amination | -CH₂-CH₂-NHR |

| Amide | N-Benzyl-4-aminopiperidine | Acylation with arylacetyl chloride | -NH-CO-CH₂-Ar |

| Hydrazone | N-Benzyl-4-piperidone | Condensation with hydrazide | =N-NH-CO-R |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the versatility of traditional chemical reactions to create efficient and sustainable synthetic routes. mdpi.com This approach is particularly valuable for producing enantiomerically pure compounds.

In the context of piperidine derivatives, enzymes, particularly lipases, are used for kinetic resolution and desymmetrization processes. mdpi.com For example, a chemoenzymatic synthesis of chiral 1-benzyl-5-(hydroxymethyl)-2-piperidone, a close analogue of the target compound, was achieved using lipase AK-mediated desymmetrization of a prochiral 1,3-diol. researchgate.net This key step produced a monoacetate with high enantiomeric excess (93% ee) and in high yield (93%). researchgate.net This strategy highlights the potential for using biocatalysis to access specific stereoisomers of this compound derivatives, which is often challenging to achieve through purely chemical methods.

The integration of biocatalysis can lead to more cost-effective and environmentally friendly manufacturing processes, overcoming limitations of traditional kinetic resolution which has a maximum theoretical yield of 50%. mdpi.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of this compound derivatives can be made more sustainable by applying the twelve principles of green chemistry.

Key principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes with fewer steps and higher yields reduces waste. scienceinschool.org For instance, replacing a traditional six-step synthesis with a more efficient three-step process significantly minimizes material, solvent, and energy loss. scienceinschool.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. sigmaaldrich.comgreenchemistry-toolkit.org This involves choosing reactions like additions and cycloadditions over substitutions and eliminations, which generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or supercritical CO₂. opcw.org Microwave-assisted, solvent-free synthesis has been successfully applied to produce hippuric hydrazones, demonstrating a viable green alternative to conventional methods that use protic solvents. minarjournal.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com Microwave irradiation can often reduce reaction times from hours to minutes, thereby saving energy. minarjournal.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edusigmaaldrich.com The use of metal catalysts or biocatalysts (enzymes) can enhance reaction efficiency and selectivity while reducing waste. scienceinschool.org

By incorporating these principles, the environmental footprint associated with the synthesis of this compound and its analogues can be significantly reduced.

Analytical and Spectroscopic Characterization Techniques for Novel Derivatives

The structural elucidation and purity assessment of novel derivatives of this compound rely on a combination of analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and composition of the synthesized compounds.

Standard characterization techniques include:

Mass Spectrometry (MS): MS analysis provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers valuable clues about its structure. researchgate.net Electrospray ionization (ESI) is a common technique used for these types of molecules. minarjournal.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies, such as C=O (amide, ketone), N-H (amine, amide), and O-H (alcohol) stretches. scichemj.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is used to confirm the empirical formula. scichemj.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. scichemj.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. A single peak in the chromatogram under various conditions is a strong indicator of a pure substance. researchgate.net

| Technique | Information Provided |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of atoms, connectivity |

| Mass Spectrometry (MS) | Molecular weight, structural information from fragmentation patterns |

| Infrared (IR) Spectroscopy | Presence of specific functional groups |

| Elemental Analysis | Percentage composition of elements, empirical formula |

| X-ray Crystallography | Definitive 3D molecular structure and stereochemistry |

| HPLC | Purity assessment |

Pharmacological and Biological Activity of 2 1 Benzylpiperidin 4 Yl Ethanol Derivatives

Cholinesterase Inhibition Studies

The primary biological activity investigated for 2-(1-benzylpiperidin-4-yl)ethanol derivatives is their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). wikipedia.org Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing symptoms of neurodegenerative diseases. nih.govmdpi.com

AChE is a primary target for symptomatic treatment in Alzheimer's disease. mdpi.com The N-benzylpiperidine fragment is a key feature in many potent AChE inhibitors. nih.gov

The inhibitory potential of this compound derivatives against AChE is commonly evaluated using in vitro spectrophotometric methods, most notably the Ellman method. nih.govsemanticscholar.orgacs.org This assay measures the activity of the cholinesterase enzyme by quantifying the product of a reaction catalyzed by the enzyme. acs.org

Research has shown that various modifications to the core structure significantly impact inhibitory potency. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which are structurally related to the target compound, were synthesized and tested. nih.gov Among them, compound 4a , featuring an ortho-chlorine substituent on the benzyl (B1604629) ring, demonstrated high potency with a half-maximal inhibitory concentration (IC₅₀) of 0.91 µM. nih.govsemanticscholar.org This suggests that electron-withdrawing groups on the phenyl ring can enhance inhibitory activity. nih.govsemanticscholar.org

Similarly, donepezil-flavonoid hybrids incorporating the N-benzylpiperidine moiety have been explored. nih.gov Compound 15 (N-(2-(1-benzylpiperidin-4-yl)ethyl)-6,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide) showed potent hAChE inhibition with an IC₅₀ of 46 nM. nih.gov Another series of N'-2-(4-benzylpiperidin-yl)acyl hydrazone derivatives was synthesized, with compound 51 , bearing a 4-ethoxybenzylidene group, exhibiting an IC₅₀ of 53.1 µM for AChE. nih.gov In a study of 1-benzylpiperidine (B1218667) derivatives, compound 19 emerged as the most potent AChE inhibitor with an IC₅₀ of 5.10 µM. mdpi.com

Other studies have identified potent inhibitors among different classes of derivatives. Compound SD-6 , with an unsubstituted phenyl ring on a 1,3,4-oxadiazole-2-thione moiety, showed good hAChE inhibitory activity (IC₅₀ = 0.907 µM). acs.org Furthermore, a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , was identified as a highly potent AChE inhibitor with an IC₅₀ of 13 nM. nih.gov Preliminary screenings of 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives also showed modest AChE inhibition. nih.gov

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound | Derivative Class | AChE IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 4a | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 | nih.govsemanticscholar.org |

| Compound 15 | Donepezil-flavonoid hybrid | 0.046 | nih.gov |

| Compound 19 | 1-Benzylpiperidine derivative | 5.10 | mdpi.com |

| Compound 22 | Donepezil-aminopyridine hybrid | 0.0094 | nih.gov |

| Compound 51 | N'-2-(4-Benzylpiperidin-yl)acyl hydrazone | 53.1 | nih.gov |

| Compound SD-6 | N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | 0.907 | acs.org |

| Compound 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine | 0.013 | nih.gov |

The selectivity of inhibitors for AChE over BuChE is an important consideration in drug design. While both enzymes hydrolyze acetylcholine, their distribution and roles differ. Some research aims for dual inhibitors, while other efforts focus on selective AChE inhibition. acs.org

One of the most potent and selective inhibitors is compound 13e (E2020), which was found to have a selective affinity 1250 times greater for AChE than for BuChE. ebi.ac.uk In contrast, some donepezil-aminopyridine hybrids, such as compound 22 , are potent AChE inhibitors but are significantly less active against hBuChE (IC₅₀ for hAChE = 9.4 nM; IC₅₀ for hBuChE = 6.6 µM). nih.gov Another compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , also showed high selectivity for AChE over BuChE, with IC₅₀ values of 13 nM and 3.1 µM, respectively. nih.gov

However, not all derivatives show high selectivity. A series of hybrid molecules between (alpha)-lipoic acid and 4-amino-1-benzyl piperidines demonstrated that while some compounds were active against both enzymes, many showed a clear preference for BuChE. researchgate.net For example, hybrid molecules with a specific linker showed great selectivity for BuChE over AChE (>800-fold). researchgate.net

Kinetic studies are performed to understand how these derivatives interact with the enzyme, specifically whether they compete with the substrate for the active site (competitive inhibition), bind to a different site (non-competitive inhibition), or bind to both the free enzyme and the enzyme-substrate complex (mixed-type inhibition). frontiersin.org

For example, kinetic analysis of compound 17 , a hybrid of (alpha)-lipoic acid and 4-amino-1-benzyl piperidine (B6355638), indicated a mixed-type inhibition for AChE. researchgate.net Similarly, a kinetic study using another related hybrid, 7-2 , also showed a mixed-type inhibition mechanism. researchgate.net In another study, benzyl analogs of stepholidine, which also incorporate a benzyl moiety, were found to act as non-competitive AChE inhibitors. frontiersin.org This non-competitive mechanism was attributed to π-π interactions with specific amino acid residues (Trp84 and Phe330) within the enzyme's binding pocket. frontiersin.org

AChE possesses a "peripheral anionic site" (PAS) located at the entrance of the active site gorge, which is distinct from the catalytic active site (CAS) at the bottom of the gorge. mdpi.com The PAS is involved in the initial binding of substrates and inhibitors and plays a role in the aggregation of amyloid-beta peptides. mdpi.com Inhibitors that bind to the PAS can block the gorge entrance, preventing the substrate from reaching the active site. nih.gov

Molecular docking studies and specific assays, such as propidium (B1200493) iodide displacement, are used to investigate interactions with the PAS. acs.orgmdpi.com The binding of N-benzylpiperidine derivatives to the PAS has been confirmed in several studies. acs.orgresearchgate.net For example, molecular docking of the alkaloid juliflorine, which contains a piperidine ring, showed that it interacts with PAS residues such as Tyr70, Asp72, Tyr121, Trp279, and Tyr334. researchgate.net Similarly, studies on certain ceanothic acid derivatives indicated that their inhibitory effect is produced by interaction with the PAS of AChE. mdpi.com The ability of these compounds to bind to the PAS is considered a valuable property for potential anti-Alzheimer's agents. acs.org

While AChE is the predominant cholinesterase in a healthy brain, BuChE activity increases in patients with Alzheimer's disease, making it an important secondary target. researchgate.net Therefore, the inhibition of BuChE by this compound derivatives has also been investigated.

Many derivatives show significant activity against BuChE. In a series of hybrids between (alpha)-lipoic acid and 4-amino-1-benzyl piperidines, all synthesized molecules demonstrated BuChE inhibitory activity, with compound 17 being an effective inhibitor (IC₅₀ = 5.61 µM). researchgate.net A kinetic study of this compound revealed a noncompetitive inhibition type for BuChE. researchgate.net

Other derivative classes also show notable BuChE inhibition. For example, the phthalimide–dithiocarbamate hybrid 20 was found to be a potent BuChE inhibitor with an IC₅₀ of 0.72 µM. nih.gov The acyl hydrazone derivative 51 showed an IC₅₀ of 67.3 µM for BuChE. nih.gov In another study, compound 21 displayed good and selective activity against BuChE. mdpi.com Preliminary studies on 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives also showed modest BuChE inhibition. nih.gov

Table 2: In Vitro Butyrylcholinesterase (BuChE) Inhibition by this compound Derivatives

| Compound | Derivative Class | BuChE IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 17 | (alpha)-Lipoic acid hybrid | 5.61 | researchgate.net |

| Compound 20 | Phthalimide-dithiocarbamate hybrid | 0.72 | nih.gov |

| Compound 22 | Donepezil-aminopyridine hybrid | 6.6 | nih.gov |

| Compound 51 | N'-2-(4-Benzylpiperidin-yl)acyl hydrazone | 67.3 | nih.gov |

| Compound 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine | 3.1 | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Sigma Receptor Modulation

Derivatives of this compound have demonstrated notable affinity for sigma receptors, a unique class of proteins in the central nervous system and peripheral organs. The interaction of these compounds with the two main sigma receptor subtypes, σ1R and σ2R, has been characterized through various binding studies.

Research has shown that certain derivatives of this compound exhibit high affinity for the sigma-1 receptor (σ1R). For instance, a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitriles has been synthesized and evaluated for their σ1R binding properties. One of the most potent compounds in this series, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5), displayed a high affinity for the human σ1 receptor with a Kᵢ value of 1.45 nM. nih.gov This affinity is comparable to that of established σ1R ligands. nih.gov

The length of the alkyl linker between the 1-benzylpiperidine moiety and the pyridine ring was found to be a critical determinant of σ1R affinity. An increase in the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in a corresponding increase in affinity for the human σ1R. nih.gov Furthermore, N-(1-benzylpiperidin-4-yl)arylacetamide analogues have also been identified as potent and selective σ1 receptor ligands. nih.gov

The selectivity of these derivatives for σ1R over the sigma-2 receptor (σ2R) is a key aspect of their pharmacological profile. The aforementioned compound 5, for example, demonstrated a 290-fold selectivity for σ1R over the σ2R subtype. nih.gov Similarly, other derivatives in the same series also showed high selectivity for hσ1R versus rσ2R. nih.gov

In the N-(1-benzylpiperidin-4-yl)arylacetamide series, several compounds exhibited high selectivity for σ1 receptors, with Kᵢ (σ2) to Kᵢ (σ1) ratios reaching over 100 for some derivatives. nih.gov However, it was noted that the introduction of a halogen substituent on the aromatic rings of both the phenylacetamide and benzyl moieties led to a significant increase in affinity for σ2 receptors, thereby reducing selectivity. nih.gov Interestingly, one compound in the 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitrile series was found to be 2-fold more affine for rat σ2R than for human σ1R, highlighting the subtle structural modifications that can influence selectivity. nih.gov

Ligand-binding studies have been instrumental in quantifying the affinity of this compound derivatives for sigma receptors. The inhibitory constant (Kᵢ) is a measure of the affinity of a ligand for a receptor, with lower Kᵢ values indicating higher affinity. The Kᵢ values for several derivatives have been determined through radioligand binding assays.

For the 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitrile series, Kᵢ values for the human σ1 receptor ranged from 1.45 nM to 29.2 nM, depending on the structural modifications. nih.gov In the case of N-(1-benzylpiperidin-4-yl)arylacetamides, these compounds generally displayed higher affinity for σ1 versus σ2 receptors. nih.gov

Table 1: Sigma Receptor Affinity of this compound Derivatives

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 1.45 | 420.5 | 290 |

| 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (1) | 29.2 | >1000 | >34 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (2) | 7.57 | >1000 | >132 |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (3) | 2.97 | >1000 | >337 |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 1.8 | 180 | 100 |

| N-(1-benzylpiperidin-4-yl)-2-(naphthalen-1-yl)acetamide | 2.1 | >200 | >95 |

Monoamine Oxidase (MAO) Inhibition

In addition to their effects on sigma receptors, derivatives of this compound have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. Both isoforms of MAO, MAO-A and MAO-B, have been studied in relation to these compounds.

Several derivatives have shown inhibitory activity against MAO-A. In a study of pyridazinobenzylpiperidine derivatives, most compounds exhibited weak inhibition of MAO-A. nih.govresearchgate.net However, one compound, S15, was identified as the most potent MAO-A inhibitor in the series with an IC₅₀ value of 3.691 μM. nih.govresearchgate.net Another series of benzylpiperidine-derived hydrazones also demonstrated MAO-A inhibitory activity, with some compounds showing potent inhibition. researchgate.net

The inhibition of MAO-B by these derivatives has also been a focus of research. The pyridazinobenzylpiperidine series showed a general trend of higher inhibition of MAO-B compared to MAO-A. nih.govresearchgate.net The most potent MAO-B inhibitor from this series, compound S5, had an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.govresearchgate.net The kinetic studies revealed that this inhibition was of a competitive and reversible type. researchgate.net Similarly, certain benzylpiperidine-derived hydrazones have been found to be strong inhibitors of MAO-B. researchgate.net

Table 2: Monoamine Oxidase Inhibition by this compound Derivatives

| Compound Series | Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|---|

| Pyridazinobenzylpiperidines | S5 | 3.857 | 0.203 | 19.04 |

| Pyridazinobenzylpiperidines | S15 | 3.691 | >100 | - |

| Pyridazinobenzylpiperidines | S16 | >100 | 0.979 | - |

| Benzylpiperidine-derived hydrazones | 5 | 0.26 | 0.116 | 0.45 |

| Benzylpiperidine-derived hydrazones | 8 | 2.55 | 1.47 | 0.58 |

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients. nih.govnih.gov Inhibition of BACE-1 is therefore a primary therapeutic strategy. nih.govnih.gov

A series of novel N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives were designed and synthesized as potential multifunctional agents for Alzheimer's disease. nih.govacs.org In vitro studies revealed that several of these compounds exhibited good to moderate inhibitory activity against human BACE-1 (hBACE-1). nih.govacs.org Specifically, compounds designated as SD-4 and SD-6 demonstrated notable hBACE-1 inhibition. nih.govacs.org The inhibition of BACE-1 is crucial as it controls the formation of amyloid precursor protein β (APPβ) subunits, thereby reducing Aβ aggregation. nih.govacs.org

The inhibitory potential of these derivatives was assessed using a fluorescence resonance energy transfer (FRET)-based assay. nih.govacs.org This assay measures the enzymatic activity of BACE-1, and a decrease in signal indicates inhibition. The results highlighted that the structural modifications, specifically the substituents on the phenyl ring of the 1,3,4-oxadiazole (B1194373) moiety, influenced the inhibitory potency.

| Compound | hBACE-1 Inhibition |

| SD-4 | Good to moderate |

| SD-6 | Good to moderate |

Anti-Amyloid Aggregation Potential

The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease. nih.gov Derivatives of this compound have shown promise in preventing this process through multiple mechanisms.

The self-aggregation of the Aβ1-42 peptide is a critical step in the formation of amyloid plaques. nih.gov Several studies have investigated the ability of this compound derivatives to inhibit this process.

In one study, novel compounds were developed by hybridizing a 1-benzylpiperidine moiety with other pharmacologically active scaffolds. nih.gov The anti-aggregation activity was evaluated using the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils. nih.govnih.gov Compounds SD-4 and SD-6 were found to inhibit the self-induced aggregation of Aβ1-42 in a concentration-dependent manner. nih.govacs.org At a 20:10 μM ratio of compound to Aβ, both SD-4 and SD-6 significantly reduced the fluorescence intensity, indicating a decrease in Aβ aggregation. nih.gov

Another study focused on sulfone analogs of donepezil (B133215), which incorporate a benzylpiperidine moiety. ucl.ac.uk One particular derivative, 24r , was found to effectively reduce amyloid aggregation in the presence of acetylcholinesterase (AChE). ucl.ac.uk

| Compound | Assay | Result |

| SD-4 | Thioflavin T (ThT) | Concentration-dependent inhibition of Aβ1-42 aggregation. nih.govacs.org |

| SD-6 | Thioflavin T (ThT) | Concentration-dependent inhibition of Aβ1-42 aggregation. nih.govacs.org |

| 24r | AChE-induced aggregation | Reduced amyloid aggregation. ucl.ac.uk |

Metal ions, particularly copper and zinc, are known to promote the aggregation of Aβ peptides. researchgate.net The ability of compounds to chelate these metals can therefore be a valuable therapeutic property. While specific studies on the inhibition of metal-induced Aβ aggregation by this compound derivatives are limited, the broader class of compounds with metal-chelating properties has been investigated. For instance, metal-based compounds, such as platinum(II) phenanthroline complexes, have been shown to strongly inhibit Aβ oligomerization. researchgate.net The design of this compound derivatives with metal-chelating moieties could be a promising future direction for developing potent anti-aggregation agents.

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. trinity.edu Derivatives of this compound have demonstrated antioxidant properties and the ability to protect cells from oxidative injury.

The antioxidant capacity of these derivatives has been evaluated using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.govnih.govnih.gov

In a study evaluating a series of 4,5-dimethoxy-2-nitrobenzohydrazide and 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, several compounds exhibited potent antioxidant properties in the ORAC assay. trinity.edunih.gov Specifically, compounds 4a, 4d, 4e, 4f, 4g, and 9b showed radical scavenging activity greater than 30%, with some performing as well as or better than the reference compounds ascorbic acid, resveratrol, and trolox. trinity.edunih.gov

The DPPH assay is another common method for assessing radical scavenging activity. rsc.orgpsecommunity.org While specific DPPH data for this compound derivatives is not extensively detailed in the provided context, the general principle involves the reduction of the stable DPPH radical by an antioxidant compound, leading to a color change that can be measured spectrophotometrically. rsc.orgpsecommunity.org

| Compound | Assay | Antioxidant Activity |

| 4a, 4d, 4e, 4f, 4g | ORAC | >30% radical scavenging. trinity.edunih.gov |

| 9b | ORAC | >30% radical scavenging. trinity.edunih.gov |

Hydrogen peroxide (H2O2) is a common reactive oxygen species used to induce oxidative stress in cellular models. nih.govsemanticscholar.org The ability of this compound derivatives to protect against H2O2-induced cell injury is a key indicator of their neuroprotective potential.

Studies have shown that pretreatment with certain antioxidant compounds can significantly improve cell viability and reduce intracellular reactive oxygen species (ROS) levels in cells exposed to H2O2. mdpi.com For example, in studies on other neuroprotective agents, pretreatment with the compound edaravone (B1671096) was shown to protect HT22 neuronal cells from H2O2-induced injury by inhibiting ROS production. nih.gov Similarly, other novel compounds have been shown to inhibit necrotic cell death induced by H2O2. nih.gov While direct evidence for this compound derivatives in protecting against H2O2-induced cell injury is emerging, the demonstrated antioxidant activity of this class of compounds suggests a strong potential for such protective effects. trinity.edunih.gov A derivative of 1-(1-benzylpiperidine-4-yl)ethane-1-one, compound 8 , demonstrated pronounced antioxidant properties in the ORAC assay, suggesting its potential to protect neurons from free radical damage. researchgate.net

Neuroprotective Effects in Cellular Models

Derivatives of N-(1-benzylpiperidin-4-yl) have been investigated for their potential neuroprotective properties in cellular models of neurodegenerative diseases. In one study, a series of novel N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives were synthesized and evaluated for their ability to protect against neurotoxicity. acs.org The neuroprotective potential of these compounds was assessed in human neuroblastoma SH-SY5Y cell lines, a common in vitro model for studying neuronal function and neurodegenerative disorders like Alzheimer's disease. acs.orgnih.govnih.govmdpi.commdpi.com

The research focused on the multifunctional potential of these compounds, examining their ability to inhibit key enzymes involved in the pathology of Alzheimer's disease and to protect cells from damage. acs.org The neurotoxicity and neuroprotective capabilities of the most promising compounds were evaluated on both differentiated and non-differentiated SH-SY5Y cells. acs.org This approach allows for the assessment of a compound's effects on both developing and mature neuronal cell types. While specific data on the neuroprotective effects of this compound itself is limited in the reviewed literature, the positive results with these closely related derivatives suggest that the N-benzylpiperidine scaffold is a promising starting point for the development of neuroprotective agents.

Muscarinic Receptor Antagonism (e.g., M4 receptors)

The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor that is highly expressed in the reinforcement system of the brain and plays a role in regulating both cholinergic and dopaminergic transmission. nih.gov Research has identified the M4 receptor as a potential therapeutic target for conditions such as schizophrenia and alcohol use disorder. nih.govnih.gov Studies using M4 knockout mice have shown that these animals consume more alcohol and have a reduced capacity to extinguish alcohol-seeking behavior, indicating the receptor's involvement in the reinforcing effects of alcohol. nih.gov

While the direct antagonistic activity of this compound derivatives at the M4 receptor is not extensively detailed in the available literature, the structural characteristics of some M4 receptor ligands share features with benzylpiperidine derivatives. For instance, some selective allosteric agonists for the M4 receptor possess a bipiperidine scaffold. nih.gov Further investigation is required to determine the specific binding affinities and functional activities of this compound derivatives at the M4 muscarinic receptor.

Serotonin Receptor Ligand Binding (e.g., 5-HT3, 5-HT4)

The serotonin 5-HT3 and 5-HT4 receptors are important targets in drug discovery due to their roles in various physiological processes. The 5-HT3 receptor is a ligand-gated ion channel, while the 5-HT4 receptor is a G protein-coupled receptor. core.ac.uknih.gov The development of ligands with selectivity for one of these receptors over the other has been a significant goal in medicinal chemistry. nih.gov

Studies on various chemical scaffolds have provided insights into the structural requirements for binding to these receptors. For example, a study on piperazinyl-substituted thienopyrimidine derivatives identified compounds with good affinity for the 5-HT3 receptor but no measurable affinity for the 5-HT4 receptor. core.ac.uk Another study investigated the muscarinic ligand McNeil-A-343 and found that it acts as a competitive antagonist at both 5-HT3 and 5-HT4 receptors, with differing affinities. nih.gov

The following table presents binding data for representative ligands at the 5-HT3 and 5-HT4 receptors, providing a context for the potential activity of novel compounds.

| Compound/Derivative Class | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Source |

| 4-(4-Methyl-1-piperazinyl)-2-methylthio-6,7-dihydro-5H-cyclopenta nih.govresearchgate.netthieno[2,3-d]pyrimidine | 5-HT3 | 33 | Noncompetitive antagonist | core.ac.uk |

| Benzylpiperazine-substituted thienopyrimidine | 5-HT3 | 421 - 723 | - | core.ac.uk |

| McNeil-A-343 | 5-HT3 | pKi = 5.3 | Antagonist (pA2 = 4.8) | nih.gov |

| McNeil-A--343 | 5-HT4 | pKi = 5.9 | Antagonist (pA2 = 6.2) | nih.gov |

| Benzimidazole derivatives | 5-HT4 | 0.11 - 1.50 | Antagonists | researchgate.net |

This table is for illustrative purposes and includes data from various chemical classes to provide a comparative context.

While specific binding data for this compound at 5-HT3 and 5-HT4 receptors is not detailed in the reviewed literature, the benzylpiperidine moiety is a common feature in ligands targeting serotonin receptors. mdpi.com

Dopamine Receptor Interactions (e.g., D2)

The dopamine D2 receptor is a key target for antipsychotic medications and is involved in various neurological and psychiatric conditions. nih.govnih.gov The binding affinity of a compound for the D2 receptor is a critical parameter in assessing its potential as a therapeutic agent. Research has explored the D2 receptor affinity of various heterocyclic compounds.

For instance, a series of 1-(3-p-fluorobenzoylpropyl)-4-(1-oxo-benzo- or thienocycloalkyl-2-ethyl)piperazines were synthesized and evaluated for their affinity at D2 and 5-HT2A receptors. nih.gov Another study investigated the D1 and D2 receptor binding affinities of cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles. nih.gov

The following table summarizes the D2 receptor binding affinities for some of these compounds.

| Compound/Derivative Class | D2 Receptor Binding Affinity (Ki, nM) | Source |

| 2-Piperazinoethyl thiotetralone derivative (QF 0506B) | pKi = 8.12 | nih.gov |

| 6-Hydroxy-N-n-butyl-cis-hexahydro-3H-benz[e]indole | IC50 = 14 nM | nih.gov |

| 6-Hydroxy-N-n-propyl-cis-hexahydro-3H-benz[e]indole | IC50 = 33 nM | nih.gov |

| 8-Hydroxy-N-n-butyl-cis-hexahydro-3H-benz[e]indole | IC50 = 24 nM | nih.gov |

This table presents data from different chemical series to provide a comparative context for D2 receptor binding.

The affinity of this compound derivatives for the D2 receptor has not been extensively reported in the reviewed literature. However, the structural similarities to known D2 ligands suggest that this class of compounds may warrant investigation for their interaction with dopamine receptors.

Voltage-Dependent Calcium Channel (VDCC) Modulation

Voltage-dependent calcium channels (VDCCs) are crucial for regulating intracellular calcium levels and are involved in a wide range of neuronal processes. nih.govnih.gov The L-type calcium channel, a subtype of VDCC, has been implicated in the behavioral effects of ethanol (B145695). nih.govnih.gov Studies have shown that L-type calcium channel blockers can modulate the stimulant and sensitizing effects of ethanol in animal models. nih.gov

While there is a clear link between ethanol's effects and the modulation of VDCCs, direct evidence for the modulation of these channels by this compound derivatives is not available in the current body of literature. The structural relationship between ethanol and this compound suggests a potential for interaction with similar molecular targets, but this remains to be experimentally verified.

Opioid Receptor Activity (e.g., µ-opioid receptor)

The µ-opioid receptor (MOR) is the primary target for most clinically used opioid analgesics. researchgate.netnih.govnih.govresearchgate.netzenodo.org The development of new MOR ligands, including those with mixed receptor profiles, is an active area of research aimed at finding safer and more effective pain treatments. nih.gov

A study focused on the design and evaluation of benzylpiperidine derivatives as dual MOR and sigma-1 receptor (σ1R) ligands has provided direct evidence for the interaction of this chemical class with the µ-opioid receptor. nih.gov In this research, a series of 30 benzylpiperidine derivatives were synthesized and their binding affinities for both MOR and σ1R were determined in vitro. nih.gov

One of the most promising compounds from this series, compound 52 , demonstrated high affinity for both the µ-opioid receptor and the σ1 receptor. nih.gov The binding affinities for this and other related compounds are presented in the table below.

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | σ1 Receptor Ki (nM) | Source |

| 52 | 56.4 | 11.0 | nih.gov |

This research highlights the potential of the benzylpiperidine scaffold in developing potent ligands for the µ-opioid receptor. nih.gov The dual activity at both MOR and σ1 receptors is a particularly interesting finding, as this profile may offer advantages in the treatment of pain. nih.gov

Structure Activity Relationship Sar Studies of 2 1 Benzylpiperidin 4 Yl Ethanol Derivatives

Impact of Structural Modifications on Cholinesterase Inhibition

The core structure of 2-(1-Benzylpiperidin-4-yl)ethanol has served as a scaffold for the development of numerous cholinesterase inhibitors. The N-benzylpiperidine moiety, in particular, is crucial as it is designed to interact with the catalytic anionic site (CAS) of acetylcholinesterase (AChE) through π-π stacking interactions with key amino acid residues like Trp86. nih.gov The hydroxyl group of the ethanol (B145695) moiety can also form important hydrogen bonds. Modifications to this core structure have been extensively studied to understand their effect on inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes vital in the progression of Alzheimer's disease. nih.govacs.org

The lipophilicity of derivatives plays a significant role in their cholinesterase inhibitory activity. Generally, an optimal lipophilic character is required for effective interaction with the enzyme's active site.

Halogen Substitutions: The introduction of halogen atoms (F, Cl, Br) to the benzyl (B1604629) moiety has been explored. Compounds with Br and Cl substituents have been found to be more potent inhibitors than those with F. nih.gov For instance, the presence of a fluorine atom at the para position of a 2-phenylacetate moiety attached to the benzylpiperidine core enhanced interaction with key residues at the AChE active site. mdpi.com

Methyl and Methoxy (B1213986) Groups: The addition of methyl or methoxy groups to the benzyl moiety generally leads to a decrease in AChE inhibitory activity. nih.gov The position of these substituents is also critical, with meta-substitution showing better activity than ortho- or para-substitutions for methyl groups. nih.gov

| Compound | Substitution on Benzyl Moiety | eeAChE IC50 (µM) nih.gov | eqBChE IC50 (µM) nih.gov |

|---|---|---|---|

| 15a | Unsubstituted | 0.45 ± 0.12 | 0.31 ± 0.08 |

| 15b | 2-CH3 | 0.39 ± 0.11 | 0.25 ± 0.06 |

| 15c | 3-CH3 | 0.42 ± 0.09 | 0.28 ± 0.07 |

| 15d | 4-CH3 | 1.28 ± 0.33 | 0.89 ± 0.21 |

| 15j | 3-Br | 0.41 ± 0.10 | 0.16 ± 0.04 |

When the this compound scaffold is incorporated into larger molecules containing phenyl and pyridazine rings, substitutions on these moieties significantly alter cholinesterase inhibition.

Phenyl Substitutions: In a series of 1-benzylpiperidine (B1218667) derivatives, the introduction of a phenyl group on the nitrogen atom of an amide moiety resulted in enhanced anti-AChE activity. nih.gov Furthermore, incorporating bulky aromatic substituents can favor interaction with AChE and BuChE. mdpi.com

Pyridazine Moiety: The pyridazine ring is a key component in several potent cholinesterase inhibitors. samipubco.com Structural alterations on different parts of molecules containing a 3-[2-(1-benzylpiperidin-4-yl) ethylamino]-6-phenylpyridazine core have shown that the pyridazine moiety is a central element for high AChE inhibition. samipubco.com For example, 2,6-disubstituted pyridazinone derivatives have been identified as novel AChE inhibitors. nih.gov

The integrity of the N-benzylpiperidine moiety is critical for potent cholinesterase inhibition. This part of the molecule is often responsible for key interactions within the enzyme's active site.

Interaction with CAS: The benzyl ring of the N-benzylpiperidine moiety interacts with Trp86 in the catalytic anionic site (CAS) of AChE via aromatic π–π interactions. nih.gov

Isosteric Variants: Isosteric replacements of the benzyl-piperidine moiety are critical to the efficiency of the inhibitor. samipubco.com For example, an indeno-pyridazine compound was found to be a 12-times more potent AChE inhibitor compared to its counterpart. samipubco.com

The linker connecting the benzylpiperidine core to other chemical moieties, as well as the inclusion of heteroatoms in this linker, can significantly influence inhibitory activity.

Linker Length: The length of the linker is crucial for positioning the different parts of the inhibitor correctly within the AChE active site. A 2-5 carbon distance between a pyridazine moiety and a cationic head has been identified as a requirement for high AChE inhibition. samipubco.com In a series of N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino derivatives, increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in increased affinity for the σ1 receptor, which can be relevant for multi-target inhibitors. nih.gov

Heteroatom Inclusion: Replacing an ester linker with a more metabolically stable amide linker has been a successful strategy in designing new cholinesterase inhibitors. nih.gov For example, the compound 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, which contains an amide linker, showed significant AChE inhibitory activity. nih.gov

SAR for Sigma Receptor Affinity and Selectivity

Derivatives of this compound have also been investigated for their affinity and selectivity for sigma (σ) receptors, which are implicated in various neurological disorders.

Modifications to the aromatic rings within the structure of this compound derivatives have a profound impact on their binding to sigma receptors.

Phenyl vs. Cyclohexyl: In a series of benzylpiperazine derivatives, which share structural similarities, the replacement of a phenyl ring with a cyclohexyl ring resulted in a remarkable improvement of both affinity and selectivity for the σ1 receptor. nih.gov

Phenoxy Group: The introduction of a phenoxy group in place of a lipoyl one led to a decrease in sigma receptor affinity, indicating that not all aromatic additions are beneficial. nih.gov

| Compound | Aromatic Ring Modification | Ki σ1 (nM) nih.gov | Ki σ2/Ki σ1 nih.gov |

|---|---|---|---|

| 8 | Phenyl | 3.8 | 432 |

| 15 | Cyclohexyl | 1.6 | 886 |

| 20 | Phenoxy | N/A | N/A |

Significance of N-Substitution Patterns

The substitution pattern on the nitrogen atom of the piperidine (B6355638) ring is a critical determinant of the biological activity of this compound derivatives. The N-benzyl group, in particular, is a common pharmacophoric feature in ligands designed for various central nervous system targets. researchgate.net Structure-activity relationship (SAR) studies consistently demonstrate that modifications to this N-aralkyl moiety significantly influence receptor affinity and selectivity.

For instance, in the development of ligands for sigma receptors, a key pharmacophore often includes a phenyl ring attached to a di-substituted nitrogen atom, as seen in the N-benzylpiperidine scaffold. researchgate.net Research into a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines revealed that substituents on the N-benzyl aromatic ring modulate affinity and selectivity for monoamine transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). uky.edu The position of these substituents (ortho, meta, or para) can drastically alter the pharmacological profile, with some analogues showing low nanomolar affinity for DAT. uky.edu This highlights that the electronic and steric properties of the N-benzyl substituent are crucial for optimizing interactions with specific biological targets.

SAR for MAO Inhibition

Derivatives of the benzylpiperidine scaffold have been extensively investigated as inhibitors of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters. researchgate.netnih.gov SAR studies reveal that the nature and position of substituents on the benzyl group play a pivotal role in both the potency and selectivity of MAO-A versus MAO-B inhibition.

In a study of 24 pyridazinobenzylpiperidine derivatives, most compounds exhibited greater inhibition of MAO-B over MAO-A. researchgate.netnih.govmdpi.com The position of substituents on the phenyl ring was found to be a key factor. For MAO-B inhibition, substitution at the 3-position of the phenyl ring was generally more favorable than at the 2- or 4-positions. researchgate.netnih.govmdpi.com For example, a chloro group at the 3-position (compound S5) resulted in the most potent MAO-B inhibition (IC₅₀ = 0.203 μM). researchgate.netmdpi.com The order of potency for substituents at the 3-position was determined to be -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br. researchgate.netnih.govmdpi.com In contrast, compounds with two or more substituents on the phenyl ring generally showed low MAO-B inhibition. researchgate.netnih.gov

While most derivatives showed weak MAO-A inhibition, a 4-CN substituent (compound S15) yielded the most potent MAO-A inhibitor in the series with an IC₅₀ value of 3.691 μM. researchgate.netmdpi.com Kinetic studies of the most potent MAO-B inhibitors indicated a competitive and reversible type of inhibition. researchgate.netnih.gov

| Compound | Substituent on Phenyl Ring | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| S5 | 3-Cl | 3.857 | 0.203 | 19.04 |

| S15 | 4-CN | 3.691 | >100 | - |

| S16 | 2-CN | >100 | 0.979 | - |

SAR for BACE-1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-beta (Aβ) peptides. nih.govresearchgate.net Benzylpiperidine derivatives have been explored as potential BACE-1 inhibitors. The SAR for this activity focuses on optimizing the molecule's interaction with the hydrophobic active site of the enzyme.

In the design of molecular hybrids containing the N-(1-Benzylpiperidin-4-yl) moiety, SAR studies indicated that both electron-withdrawing and electron-donating groups attached to a linked phenyl ring could modulate BACE-1 inhibitory activity. acs.org A series of novel compounds (SD-1–17) were developed, and several, such as SD-4 and SD-6, demonstrated good to moderate BACE-1 inhibition profiles in fluorescence resonance energy transfer (FRET)-based assays. acs.orgresearchgate.net The development of such multi-target agents often involves a fragment-growing strategy to optimize the scaffold's fit within the enzyme's active site, including its S1, S3, S1′, and S2′ sub-pockets. rsc.org The goal is to create a conformationally restrained molecule that is complementary to these hydrophobic pockets, thereby enhancing inhibitory potency. rsc.org

SAR for Anti-amyloidogenic Properties

Beyond inhibiting BACE-1, some this compound derivatives possess anti-amyloidogenic properties by directly interfering with the aggregation of Aβ peptides into toxic oligomers and fibrils. nih.gov This is a crucial therapeutic strategy, as Aβ aggregation is a central event in the pathology of Alzheimer's disease.

Studies on molecular hybrids have shown that specific derivatives can effectively inhibit both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation, as measured by the thioflavin T assay. acs.orgresearchgate.net Compounds SD-4 and SD-6, which also inhibit BACE-1, were noted for their anti-Aβ aggregation potential. acs.org The SAR for this activity is complex but often relates to the molecule's ability to interact with the Aβ peptide and disrupt the hydrophobic and electrostatic forces that drive aggregation. For phenolic compounds, it has been observed that the position of hydroxyl groups on an aromatic ring is a more critical determinant for anti-amyloidogenic properties than the total number of hydroxyl groups. nih.gov This suggests that specific hydrogen bonding patterns are essential for interfering with the peptide's conformational changes during aggregation.

SAR for Neuroprotective Effects

Neuroprotection is a key desired activity for compounds targeting neurodegenerative diseases. Certain derivatives of this compound have demonstrated the ability to protect neurons from various insults. SAR studies aim to identify the structural features responsible for these effects.

In one study, selected benzylpiperidine derivatives were evaluated for their neuroprotective capacity in a SH-SY5Y neuroblastoma cell line against toxicity induced by agents like rotenone and oligomycin. researchgate.net Furthermore, N-benzyl-pyridine-2-one derivatives have shown neuroprotective effects against cognitive deficits induced by scopolamine (B1681570) in animal models. nih.gov These compounds were found to reduce oxidative stress, a known contributor to neuronal damage. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This approach is vital in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanism of action. fiveable.menih.gov

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its physicochemical properties, which are in turn dictated by its structure. fiveable.me A QSAR model is represented by a mathematical equation:

Biological Activity = f(Physicochemical Properties and/or Structural Features)

The process involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., molecular weight, logP, electronic properties), are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that links the descriptors to the biological activity. researchgate.netfiveable.me

Validation: The model's predictive power and robustness are rigorously tested using techniques like cross-validation and external validation with an independent set of compounds.

For a series of this compound derivatives, QSAR can be applied to predict their inhibitory potency against targets like MAO or BACE-1. By analyzing the generated models, researchers can identify which structural features (e.g., the presence of a specific substituent at a particular position) are most influential for activity, thereby guiding the rational design of more potent and selective compounds. fiveable.menih.gov

Computational Studies and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, shedding light on binding affinity and specificity. Studies on compounds containing the 1-benzylpiperidine (B1218667) scaffold have revealed key interactions with several important enzymes and receptors.

The 1-benzylpiperidine moiety is a recognized structural motif for inhibiting cholinesterases (ChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Molecular docking simulations of various derivatives have provided a detailed understanding of their binding modes within both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Docking studies on molecular hybrids incorporating the N-benzylpiperidine structure show that these molecules can effectively bind to key regions of human cholinesterases (hChE). acs.org Specifically, they interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS). acs.org The benzyl (B1604629) group often establishes crucial π-π stacking interactions within the active site gorge. For instance, docking of certain 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives confirmed a binding mode similar to that of the well-known Alzheimer's drug, donepezil (B133215). nih.gov This dual binding at both the CAS and PAS is a hallmark of several potent cholinesterase inhibitors.

Sigma receptors (σR), particularly the σ1 and σ2 subtypes, are implicated in a variety of neurological conditions and are attractive targets for therapeutic intervention. nih.gov A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has been shown to possess high affinity and selectivity for σ1 receptors. nih.gov The unsubstituted parent compound of this series demonstrated a high affinity for σ1 receptors (Ki = 3.90 nM) and significant selectivity over σ2 receptors (Ki = 240 nM). nih.gov

Further studies on other derivatives confirm that the 1-benzylpiperidine moiety is crucial for these interactions. nih.govnih.gov For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a potent σ1R agent with a Ki value of 1.45 nM, showing high selectivity over the σ2R subtype. nih.gov Molecular modeling for this compound was in good agreement with the experimental affinity data, highlighting the favorable combination of the N-benzylpiperidine motif connected via a linker to a substituted pyridine (B92270) core. nih.gov

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary target in Alzheimer's disease research as it initiates the production of amyloid-β peptides. nih.gov Molecular docking of N-(1-benzylpiperidin-4-yl) based hybrids has shown effective binding with the catalytic dyad residues of the hBACE-1 enzyme. acs.org The active site of BACE-1 is characterized by two critical aspartic acid residues (Asp32 and Asp228) that form the catalytic dyad. nih.gov The ability of these compounds to interact with this site suggests a mechanism for inhibiting the enzyme's function, thereby blocking a key step in Alzheimer's pathology. acs.orgnih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a view of the dynamic stability of the ligand-protein complex over time. A 100-nanosecond MD simulation was performed on a complex of a cholinesterase enzyme with a hybrid molecule containing the N-(1-benzylpiperidin-4-yl) scaffold. acs.org The results of this simulation confirmed the stability of the ligand-protein complex, indicating that the binding pose predicted by docking is maintained over a significant timescale. acs.org This stability is crucial for sustained inhibitory activity.

ADME Prediction and Analysis

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its potential success. In silico tools are frequently used to predict these properties early in the drug discovery process. Quikprop analysis of N-(1-benzylpiperidin-4-yl) derivatives suggested that they possess favorable drug-like properties. acs.org Similarly, computational studies on other derivatives with high sigma receptor affinity also included ADME analysis as part of their evaluation, underscoring the importance of these parameters in developing centrally active agents. nih.gov

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| XlogP (predicted) | 2.2 uni.lu | Indicates good lipophilicity for membrane permeability. |

| Drug-Like Properties | Favorable properties suggested by Quikprop analysis. acs.org | Suggests potential for oral bioavailability and metabolic stability. |

| Blood-Brain Barrier | Analysis often included for centrally-acting agents. nih.gov | Crucial for targeting neurological diseases like Alzheimer's. |

Physicochemical Descriptors and Their Correlation with Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the physicochemical properties of compounds with their biological activities. For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies have examined the influence of substitutions on the phenylacetamide ring on binding affinity at sigma receptors. nih.gov

These studies revealed that, in general, substitutions at the 3-position resulted in higher affinity for both σ1 and σ2 receptors compared to 2- or 4-position substitutions. nih.gov The selectivity for σ1 receptors followed a trend of 3 > 2 ≈ 4 for several substituted analogues. nih.gov A key finding was that substitution with electron-donating groups, such as hydroxyl (OH) or methoxy (B1213986) (OMe), led to moderate σ1 affinity but weak or negligible affinity for σ2 receptors, thereby increasing selectivity. nih.gov Conversely, halogen substitutions tended to increase affinity for σ2 receptors. nih.gov The 2-fluoro substituted analogue emerged as the most selective ligand for the σ1 receptor in the series. nih.gov

| Substitution Type | Effect on Sigma Receptor Affinity |

|---|---|

| 3-position Substitution | Generally higher affinity for both σ1 and σ2 receptors. |

| Electron-donating groups (e.g., OH, OMe) | Moderate σ1 affinity, weak/negligible σ2 affinity (increased selectivity). |

| Halogen groups (e.g., F, Cl, Br) | Maintained σ1 affinity but generally increased σ2 affinity. |

| 2-Fluoro substitution | Highest selectivity for σ1 receptors among compounds tested. |

Conformational Analysis of this compound Derivatives

Computational studies focusing on the conformational analysis of this compound and its derivatives are limited in publicly available scientific literature. While extensive research exists on the conformational preferences of piperidine (B6355638) rings and benzyl groups in various molecular contexts, specific detailed analyses, including potential energy surfaces and dihedral angle tabulations for the compound "this compound," are not readily found.

However, general principles of conformational analysis of substituted piperidines and benzyl derivatives allow for a theoretical discussion of the expected conformational behavior of this molecule. The conformational landscape of this compound is primarily determined by the orientation of the substituents on the piperidine ring and the rotation around the bonds connecting the benzyl group and the ethanol (B145695) moiety.

The piperidine ring itself typically adopts a chair conformation to minimize steric and torsional strain. For a 4-substituted piperidine, the substituent—in this case, the 2-hydroxyethyl group—can exist in either an axial or an equatorial position. Generally, the equatorial position is energetically favored for larger substituents to avoid 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

The orientation of the N-benzyl group is also a key conformational feature. The nitrogen atom of the piperidine ring is pyramidal, and the benzyl group can occupy either an axial or an equatorial position relative to the ring. The preference is influenced by a balance of steric effects and, in some cases, electronic interactions.

While specific experimental or detailed computational data for this compound is not available, studies on related structures, such as other N-benzylpiperidines and 4-substituted piperidines, provide a foundation for understanding its likely conformational behavior. For instance, research on indanone-benzylpiperidine inhibitors of acetylcholinesterase has highlighted the importance of the benzylpiperidine moiety's conformation for biological activity, though without providing specific energetic data for the isolated fragment. researchgate.net

Future computational studies, employing methods such as Density Functional Theory (DFT) or molecular mechanics, would be necessary to map the potential energy surface of this compound, identify the global minimum energy conformer, and quantify the energy differences between various stable conformers. Such studies would provide valuable insights into the three-dimensional structure and flexibility of this compound.

In Vitro and in Vivo Research Models and Translational Studies

In Vitro Cell Line Studies

In vitro models are crucial for initial screening and mechanistic studies of chemical compounds. Several cell lines have been employed to investigate the effects of 2-(1-benzylpiperidin-4-yl)ethanol and its derivatives.

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscience research. nih.gov Derived from a metastatic bone tumor, these cells can be differentiated into a more mature, neuron-like phenotype, making them suitable for studying neurodegenerative diseases and neurotoxicity. nih.govnih.gov SH-SY5Y cells express key markers of dopaminergic neurons and can be driven toward an adrenergic or cholinergic phenotype. nih.gov They are often used to investigate cellular and molecular impacts of neurotoxicants, including oxidative stress, cell death, and mitochondrial dysfunction. nih.govnih.gov

In the context of research related to this compound, SH-SY5Y cells serve as a relevant model to explore the neuroprotective potential of its derivatives. nih.gov For instance, studies have utilized these cells to assess the ability of related compounds to protect against neuronal damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov

Table 1: Characteristics of SH-SY5Y Cell Line

| Characteristic | Description |

|---|---|

| Origin | Human neuroblastoma |

| Cell Type | Neuroblast-like, can be differentiated into neuron-like cells. nih.gov |

| Key Features | Expresses dopaminergic, adrenergic, and cholinergic markers. nih.gov |

| Common Applications | Neurotoxicity, neurodegenerative disease research, oxidative stress studies. nih.govnih.gov |

| Doubling Time | Approximately 67.3 ± 5.8 hours. cellosaurus.org |

The HT-22 cell line, an immortalized mouse hippocampal neuronal cell line, is a valuable tool for studying mechanisms of neuronal cell death, particularly glutamate-induced excitotoxicity. merckmillipore.comscience.gov These cells are highly sensitive to glutamate (B1630785) and are frequently used to screen for neuroprotective compounds. merckmillipore.comscience.gov Differentiated HT-22 cells exhibit enhanced cholinergic and serotonergic properties, making them a suitable model for investigating cognitive function and the effects of antidepressants. nih.govnih.gov

Research involving derivatives of this compound may utilize HT-22 cells to explore their potential to mitigate neuronal damage caused by oxidative stress and glutamate toxicity. mdpi.com The ability of these cells to model aspects of hippocampal function allows for the investigation of compounds aimed at improving cognitive deficits. nih.gov

Table 2: Characteristics of HT-22 Cell Line

| Characteristic | Description |

|---|---|

| Origin | Mouse hippocampus. merckmillipore.com |

| Cell Type | Immortalized neuronal cell line. merckmillipore.com |

| Key Features | Highly sensitive to glutamate-induced oxidative stress; expresses cholinergic and serotonergic markers upon differentiation. merckmillipore.comnih.govnih.gov |

| Common Applications | Studies of neuroprotection, glutamate toxicity, cognitive function, and antidepressant screening. merckmillipore.comscience.govnih.gov |

The THLE-2 cell line is an immortalized human liver epithelial cell line derived from normal liver tissue. atcc.org These cells are non-tumorigenic and express phenotypic characteristics of normal adult liver epithelial cells, including functional cytochrome P450 pathways. atcc.org This makes them a suitable in vitro model for pharmacotoxicological studies and for investigating the metabolism of chemical compounds. atcc.org

While direct studies on this compound in THLE-2 cells are not extensively documented in the provided results, this cell line represents a relevant model for assessing the hepatic metabolism and potential hepatotoxicity of its derivatives. The ability of THLE-2 cells to metabolize xenobiotics is a key feature for such investigations. atcc.orgnih.gov

Table 3: Characteristics of THLE-2 Cell Line

| Characteristic | Description |

|---|---|

| Origin | Normal human liver tissue. atcc.org |

| Cell Type | Immortalized epithelial cell. atcc.org |

| Key Features | Expresses characteristics of normal adult liver cells, including cytochrome P450 enzymes. atcc.org |

| Common Applications | Pharmacotoxicology, drug metabolism studies. atcc.org |